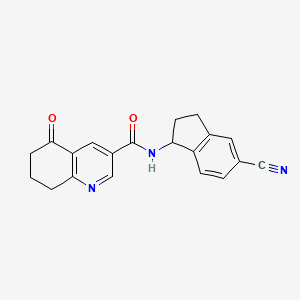
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CBPQ or CBPQ-3 and has been found to have a range of biochemical and physiological effects that make it a promising tool for research in various fields.
作用機序
The mechanism of action of CBPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, CBPQ has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes. CBPQ has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBPQ has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes and receptors, CBPQ has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of CBPQ for lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the activity of these targets in various cellular processes. However, one limitation of CBPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving CBPQ. One area of interest is in the development of new drugs for the treatment of various diseases. CBPQ has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is in the study of the mechanisms underlying the effects of CBPQ on cellular processes. This could help to identify new targets for drug development and improve our understanding of the role of these targets in disease processes. Finally, there is potential for the development of new synthetic methods for CBPQ that could improve its solubility and make it more accessible for use in experimental settings.
合成法
The synthesis of CBPQ involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 3-chloropropan-1-ol with cyclobutanone to form a cyclic ether intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring, and the final compound is obtained by reacting the pyrimidine intermediate with chloroamine.
科学的研究の応用
CBPQ has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of drug discovery, where CBPQ has been studied for its ability to inhibit the activity of certain enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-5(2)18-7-3-6(4-7)15-10-8(13)9(12)16-11(14)17-10/h5-7H,3-4,13H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLVFDGWAJXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NC2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
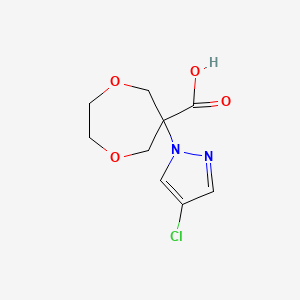
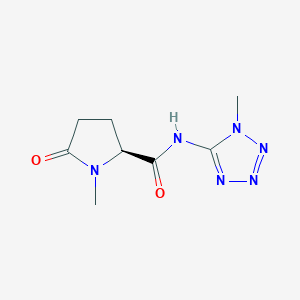

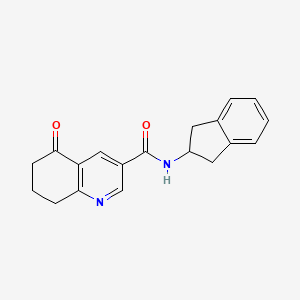
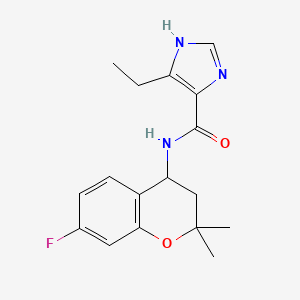
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
